REACTION_CXSMILES
|
[OH-].[Na+].[NH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16].[C:18](Cl)(=[O:22])[C:19]([CH3:21])=[CH2:20].Cl.[Cl-].[Na+]>O>[C:18]([NH:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16])(=[O:22])[C:19]([CH3:21])=[CH2:20] |f:0.1,5.6|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
26.9 g
|
Type
|
reactant
|
Smiles
|
NCCCCCCCCCCCC(=O)O
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
1700 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to obtain a homogeneous solution
|
Type
|
STIRRING
|
Details
|
while stirring the reaction system
|
Type
|
TEMPERATURE
|
Details
|
During the dropping, cooling
|
Type
|
CUSTOM
|
Details
|
exceed 0° C
|
Type
|
CUSTOM
|
Details
|
After the end of the dropping, the bath was changed to an ice bath
|
Type
|
STIRRING
|
Details
|
the reaction system was stirred at 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
After stirring for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
formed in the reaction system
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
WASH
|
Details
|
The resulting ethyl acetate solution was washed with saturated aqueous sodium chloride solution
|
Type
|
ADDITION
|
Details
|
magnesium sulfate was added to the ethyl acetate layer
|
Type
|
DISTILLATION
|
Details
|
After the dehydration, ethyl acetate was distilled off under reduced pressure with a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to give white crude crystals
|
Type
|
CUSTOM
|
Details
|
The resulting crude crystals were recrystallized from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)NCCCCCCCCCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |